

Unveiling Ternatin B: A Technical Guide to its Natural Sources and Variants

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Compound of Interest

Compound Name: Ternatin B

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This technical guide provides a comprehensive overview of **Ternatin B**, a polyacylated anthocyanin found in the petals of the butterfly pea flower (*Clitoria ternatea*). This document is intended for researchers, scientists, and drug development professionals interested in the natural sources, chemical diversity, and biological activities of this class of compounds.

Natural Source and Variants of Ternatin B

Ternatin B is a member of a larger family of anthocyanins known as ternatins, which are responsible for the vibrant blue hue of *Clitoria ternatea* flowers.^{[1][2]} These compounds are characterized by a delphinidin core structure. The ternatin family is broadly categorized into series A, B, C, and D based on the glycosylation and acylation patterns at the 3' and 5' positions of the delphinidin B-ring.

The **Ternatin B** series is distinguished by the presence of a D-glucose unit and an acylated (p-coumaric acid) glucose chain attached to these positions.^[3] Several variants of **Ternatin B** have been isolated and identified from *Clitoria ternatea*, including **Ternatin B1**, B2, B3, and B4.^[1]

Quantitative Analysis of Ternatin B and Other Major Phytochemicals

The flowers of *Clitoria ternatea* are a rich source of various phytochemicals. Quantitative analyses have revealed the relative abundance of different ternatin variants and other phenolic compounds. The distribution of these compounds can vary based on factors such as the age of the flower and the specific cultivar.

Phytochemical Constituent	Content	Source Organism Part	Reference
Total Phenols	93 ± 0.95 mg GAE/g Fwt	Flower	[4]
Total Flavonoids	469 ± 0.61 Catechin mg/g Fwt	Flower	[4]
Total Anthocyanins	178 ± 0.37 CGE/g Fwt	Flower	[4]
Ternatin B2	23.9% (peak area)	Flower	
Ternatin B3	Detected	Flower	
Ternatin B4	Detected	Flower	
Ternatin D1	20.4% (peak area)	Flower	
Ternatin D2	20.0% (peak area)	Flower	

Experimental Protocols

The isolation and purification of **Ternatin B** and its variants from *Clitoria ternatea* flowers involve a multi-step process combining extraction and chromatographic techniques.

Extraction

A common method for extracting ternatins from butterfly pea flowers involves the use of an aqueous organic solvent.

- Plant Material: Fresh or dried petals of *Clitoria ternatea*.
- Solvent Systems:
 - 80% aqueous methanol solution.

- Hydro-alcoholic solutions (e.g., 37% ethanol, 50% ethanol, 50% methanol).[\[2\]](#)[\[5\]](#)
- Procedure:
 - Immerse the flower petals in the chosen solvent system. Soaking overnight is a common practice.
 - Repeat the extraction process multiple times (e.g., four times) to ensure maximum yield.
 - Combine the crude extracts.
 - Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) to obtain the crude extract.

Purification

Purification of the crude extract is typically achieved through a series of column chromatography steps.

- Adsorbents:
 - Diaion HP-20 resin.
 - Polyvinylpyrrolidone (PVP).
- Procedure:
 - Dissolve the crude extract in an acidic aqueous solution (e.g., 1% aqueous acetic acid).
 - Load the solution onto an HP-20 resin column.
 - Wash the column with 1% aqueous acetic acid to remove impurities.
 - Elute the ternatin-containing fraction with a solution of 70% aqueous ethanol containing 1% acetic acid.
 - Evaporate the solvent from the eluted fraction.

- For further purification, dissolve the residue in a solution of 0.1 N HCl:methanol (3:7, v/v) and apply it to a PVP column equilibrated with the same solvent.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

Final isolation of individual **Ternatin B** variants and their quantification are performed using preparative and analytical High-Performance Liquid Chromatography (HPLC).

- Column: Develosil ODS-HG-5 (analytical) or Inertsil ODS-2 (semi-preparative).
- Mobile Phase: A gradient of solvent A (0.5% aqueous trifluoroacetic acid (TFA)) and solvent B (acetonitrile containing 0.5% TFA).
- Gradient Elution (example):
 - Start with a higher concentration of solvent A.
 - Gradually increase the concentration of solvent B over a set period (e.g., 40-60 minutes).
- Detection: UV-Vis detector at 530 nm.

Signaling Pathway

Ternatin anthocyanins have been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[6] This inhibition leads to the downstream suppression of pro-inflammatory mediators.

The canonical NF-κB signaling pathway is initiated by stimuli such as lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.^{[3][7]} Phosphorylated IκBα is targeted for degradation, releasing the p50/p65 NF-κB dimer to translocate into the nucleus.^{[3][7]} In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).^[8] iNOS, in turn, is responsible for the production of nitric oxide (NO), a key inflammatory mediator.^{[8][9]}

Ternatin anthocyanins intervene in this pathway by inhibiting the nuclear translocation of the p50/p65 NF- κ B dimer.[6] This action prevents the transcription of iNOS, leading to reduced iNOS protein expression and consequently, a decrease in nitric oxide production.[6]

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